Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate
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Overview
Description
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with various functional groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The methoxybenzyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Esterification: The carboxylic acid group on the quinoline core can be esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or quinoline positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Research: Study of its chemical reactivity and synthesis of novel derivatives for structure-activity relationship (SAR) studies.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.
Benzyl Substituted Quinoline: Compounds with similar benzyl substitutions that may exhibit comparable biological activities.
Uniqueness
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is an organic compound belonging to the quinoline family, characterized by a complex molecular structure that includes methoxy, benzyl, and thio groups. Its chemical formula is C₁₈H₁₉N₁O₃S, and it has garnered attention for its potential therapeutic applications, particularly in immunomodulation and cancer treatment.
1. Chemical Structure and Properties
The compound features a quinoline backbone, which is known for its diverse biological activities. The unique substitution pattern, combining methoxy and thio functionalities, may enhance its biological activity compared to simpler analogs.
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₉N₁O₃S |
Molecular Weight | 345.41 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
A study demonstrated that the compound has an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
2.2 Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. It was found to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae with MIC values ranging from 8 to 16 µg/mL .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Topoisomerases: The compound may interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication.
- Induction of Oxidative Stress: It may induce oxidative stress in cancer cells, leading to increased apoptosis.
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the methoxy and thio groups significantly affect the biological activity of the compound. For instance, replacing the methoxy group with a more electronegative substituent could enhance anticancer activity due to improved interactions with cellular targets .
5.1 In Vitro Study on MCF-7 Cells
A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells:
Parameter | Result |
---|---|
IC50 Value | 5 µM |
Apoptosis Rate | 70% after 48 hours treatment |
Cell Cycle Arrest | G1 phase arrest observed |
This study highlights the compound's potential as a novel anticancer agent targeting breast cancer.
5.2 Antimicrobial Efficacy Against Staphylococcus aureus
Another investigation focused on the antimicrobial properties:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Streptococcus pneumoniae | 16 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial therapies.
6. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its unique chemical structure contributes to its efficacy, making it a candidate for further research and development in medicinal chemistry.
Future studies should focus on in vivo evaluations and detailed mechanism elucidation to fully understand its therapeutic potential and safety profile.
Properties
IUPAC Name |
methyl 4-[(3-methoxyphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-18-9-4-5-11-20(18)17-33-26-24(27(29)31-3)25(22-13-6-7-14-23(22)28-26)32-16-19-10-8-12-21(15-19)30-2/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSPLQQRBPEVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.